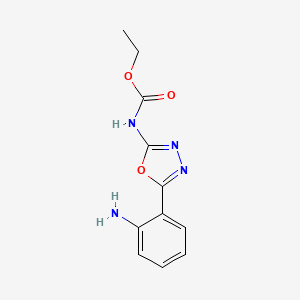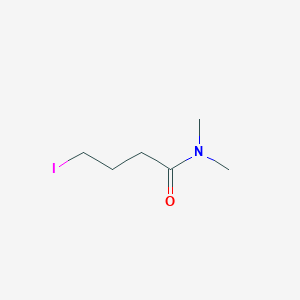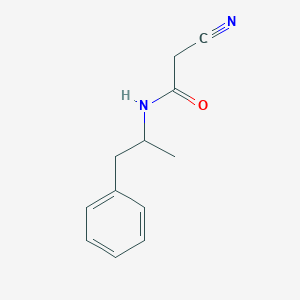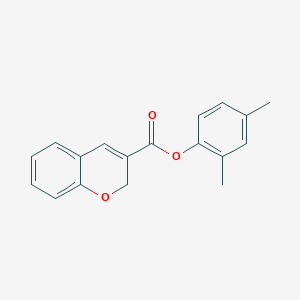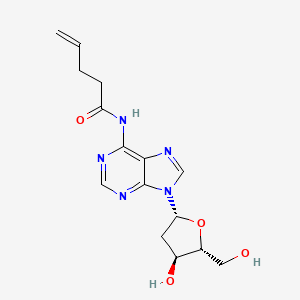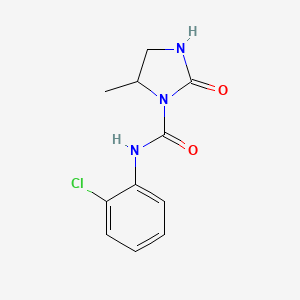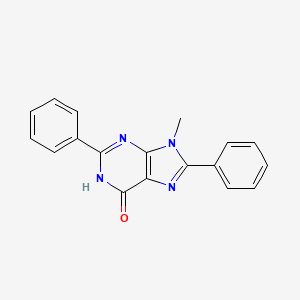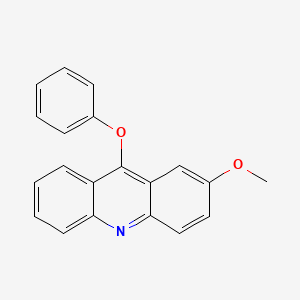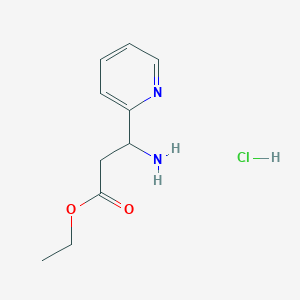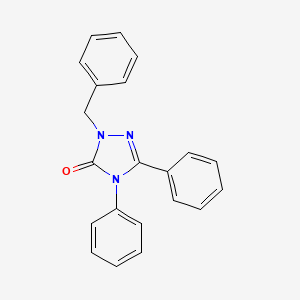
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one consists of a triazole ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl and phenyl-substituted acyl chlorides. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be compared with other similar compounds, such as:
1-Benzyl-3-phenyl-1H-1,2,4-triazol-5(4H)-one: Lacks one phenyl group, which may affect its chemical properties and biological activity.
3,4-Diphenyl-1H-1,2,4-triazol-5(4H)-one:
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole: Similar structure but lacks the carbonyl group, which may influence its chemical behavior and biological effects.
The uniqueness of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62353-93-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-benzyl-4,5-diphenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H17N3O/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
KIMNTWMQBHGGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
